3,4-Dibenzyloxy-trans-beta-nitrostyrene
Overview
Description
3,4-Dibenzyloxy-trans-beta-nitrostyrene is an organic compound with the molecular formula C22H19NO4 and a molecular weight of 361.39 g/mol . It is characterized by the presence of two benzyloxy groups attached to a nitrostyrene backbone. This compound is known for its solid form and melting point range of 118-122°C .
Preparation Methods
The synthesis of 3,4-Dibenzyloxy-trans-beta-nitrostyrene typically involves the reaction of 3,4-dibenzyloxybenzaldehyde with nitromethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
3,4-Dibenzyloxy-trans-beta-nitrostyrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dibenzyloxy-trans-beta-nitrostyrene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research into its derivatives has explored potential therapeutic applications, although specific medical uses are still under investigation.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dibenzyloxy-trans-beta-nitrostyrene involves its interaction with molecular targets such as enzymes. For example, its derivatives have been shown to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme and preventing substrate access . This inhibition can affect various cellular signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3,4-Dibenzyloxy-trans-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
trans-beta-Nitrostyrene: Lacks the benzyloxy groups and has different reactivity and applications.
3-Benzyloxy-trans-beta-nitrostyrene:
trans-2,5-Dimethoxy-beta-nitrostyrene: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and applications.
Properties
IUPAC Name |
4-[(E)-2-nitroethenyl]-1,2-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-23(25)14-13-18-11-12-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJRVASYXOBSO-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418651 | |
Record name | 1,1'-[{4-[(E)-2-Nitroethenyl]-1,2-phenylene}bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699-54-3 | |
Record name | 1,1'-[{4-[(E)-2-Nitroethenyl]-1,2-phenylene}bis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibenzyloxy-trans-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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